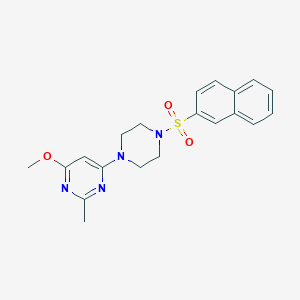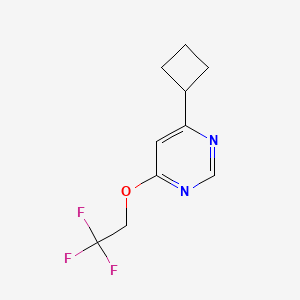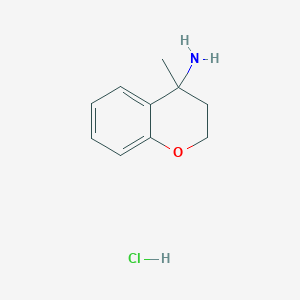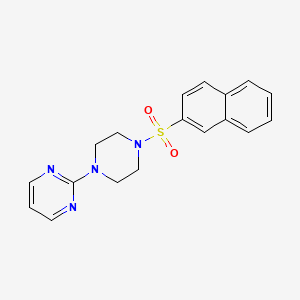
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine, or NS-4-PIP, is a synthetic organic compound with a variety of applications in the fields of biochemistry, pharmacology, and synthetic chemistry. It is a sulfonamide derivative of piperazine, and its unique structure allows it to act as a reversible inhibitor of enzymes and other proteins. NS-4-PIP has been used in a wide range of research applications, including studies of enzyme kinetics, protein-protein interactions, and drug-target interactions.
Scientific Research Applications
Alzheimer's Disease Research
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine and its derivatives have been investigated for their potential in Alzheimer's disease treatment. Research has shown that certain 2,4-disubstituted pyrimidines exhibit dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, important targets in Alzheimer's disease. For instance, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine and similar compounds demonstrated significant inhibition of cholinesterase and Aβ-aggregation, suggesting their utility in addressing multiple pathological routes in Alzheimer's disease (Mohamed, Zhao, Habib, Yang, & Rao, 2011).
Fluorescent Sensors for pH and Fe3+
Naphthalimide derivatives, like 1-benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxyl-4-pyridin-2-ylpiperazine, have been developed as fluorescent sensors for pH and Fe3+ ions. These compounds can act as reversible switches in response to changes in pH due to photoinduced electron transfer. They show a significant increase in fluorescence intensity upon protonation, making them suitable for detecting Fe3+ ions in various mediums (Zhao, Zhang, Liu, Guo, Peng, Pei, & Li, 2016).
Chiral Crystallization Studies
Research has explored the conformational chirality and chiral crystallization of N-sulfonylpyrimidine derivatives. These studies include compounds like 1-(1-naphthylsulfonyl)uracil, which have shown chiral crystallization properties due to their conformational chirality. This research provides insights into the crystal properties of such compounds, which can have implications in various scientific fields (Višnjevac, Žinić, Luić, Žiher, Novak, & Žinić, 2007).
Antimicrobial Activity
Synthetic modifications of 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine have been evaluated for their antimicrobial activity. For instance, compounds derived from 1-Naphthyl-2-cyanoacetamide showed promising in vitro antibacterial activity against various bacteria, indicating potential applications in developing new antimicrobial agents (Fadda, Rabie, Etman, & Fouda, 2015).
Corrosion Inhibition
Compounds like 1-[(4-methylPhenyl) Sulfonyl]-4-pyridine-2-ylpiperazine have been synthesized and studied for their inhibitive effect on the corrosion of mild steel in acidic environments. These studies are significant in the field of materials science, particularly for protecting metals against corrosion (Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016).
properties
IUPAC Name |
2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-7-6-15-4-1-2-5-16(15)14-17)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQQUIPHMRAOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

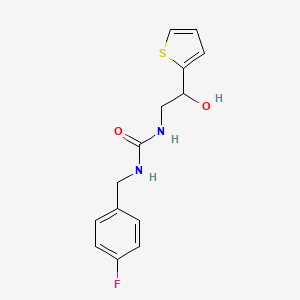
![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)

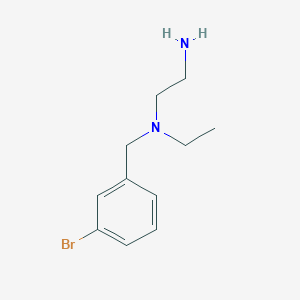
![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)

